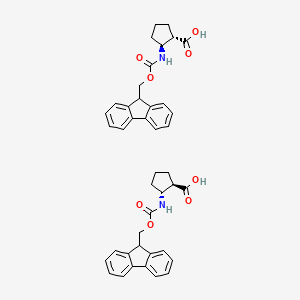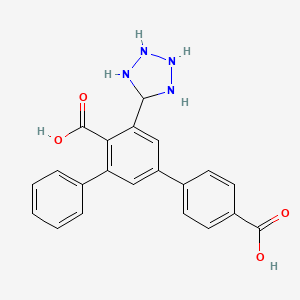
Finasteride Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Finasteride Impurity C, also known as N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17b-carboxamide, is a chemical impurity associated with the synthesis of Finasteride. Finasteride is a synthetic 4-azasteroid compound used primarily for the treatment of benign prostatic hyperplasia and androgenetic alopecia. Impurities like this compound are crucial for understanding the purity and quality of pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Finasteride Impurity C involves multiple steps, including the use of specific reagents and conditions. One common method involves the reaction of Finasteride with oxidizing agents to form the impurity. The reaction conditions typically include controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure the impurity is produced in trace amounts. The process involves high-performance liquid chromatography (HPLC) to monitor and isolate the impurity. The use of preparative HPLC allows for the separation and characterization of this compound from the reaction mass .
Chemical Reactions Analysis
Types of Reactions
Finasteride Impurity C undergoes various chemical reactions, including:
Oxidation: The impurity can be formed through the oxidation of Finasteride.
Reduction: Reduction reactions can also modify the structure of the impurity.
Substitution: Substitution reactions involving different functional groups can lead to the formation of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like acetonitrile and tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include various analogs of Finasteride, such as cyclohexyl and phenyl analogs. These products are characterized using techniques like NMR, MS, and HPLC .
Scientific Research Applications
Finasteride Impurity C has several scientific research applications, including:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods.
Quality Control: Employed in quality control processes to ensure the purity of Finasteride.
Pharmaceutical Research: Studied for its potential effects and interactions in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Finasteride Impurity C is related to its structural similarity to Finasteride. It acts as a competitive inhibitor of the enzyme 5-alpha-reductase, which converts testosterone to dihydrotestosterone (DHT). By inhibiting this enzyme, this compound can potentially affect androgen-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Finasteride Impurity A: N-(1,1-dimethylethyl)-3-oxo-4-aza-5a-androstane-17-carboxamide.
Finasteride Impurity B: Methyl 3-oxo-4-aza-5-androst-1-ene-17-carboxylate.
Uniqueness
Finasteride Impurity C is unique due to its specific structural configuration and its formation through specific synthetic routes. Its distinct chemical properties and reactions make it an important compound for analytical and pharmaceutical research .
Properties
Molecular Formula |
C23H34N2O2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27) |
InChI Key |
LNFKNSWOVCPIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


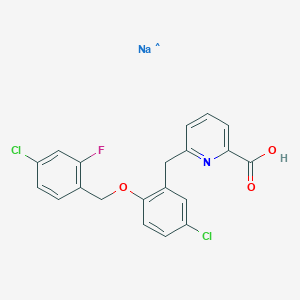
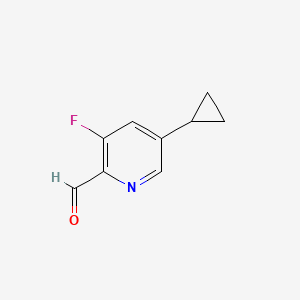
![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)

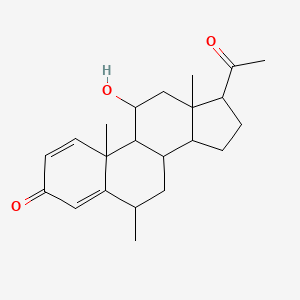

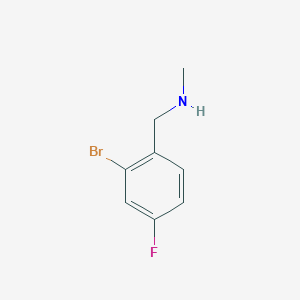
![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)
